Cas no 6964-62-1 (NSC 66811)

NSC 66811 structure
Productnaam:NSC 66811
CAS-nummer:6964-62-1
MF:C23H20N2O
MW:340.417705535889
MDL:MFCD08823776
CID:526454
PubChem ID:354335381
NSC 66811 Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-Quinolinol,2-methyl-7-[phenyl(phenylamino)methyl]-
- Nsc66811
- 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
- 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol
- (2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol)
- 2-methyl-7-[phenyl(phenylamino)methyl]quinolin-8-ol
- 7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol
- 7-(Anilino(phenyl)-methyl)-2-methyl-8-quinolinol
- AC1L6NIN
- AC1Q79MP
- CHEMBL210778
- SureCN1241576
- 8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline
- NSC 66811
- AKOS003020553
- DTXSID30290119
- SCHEMBL1241576
- SB73070
- L10087
- 2-methyl-7-(phenyl-phenylamino)methyl) quinolin-8-ol
- M2390
- VU0452053-1
- MFCD08823776
- CS-0003665
- 6964-62-1
- BCP07490
- NSC-66811
- MDM2 Inhibitor II
- AKOS016050521
- HY-14967
- AS-68998
- MDM2 Antagonist II
- 2-methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol
- BDBM31206
- DS-009289
-
- MDL: MFCD08823776
- Inchi: InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3
- InChI-sleutel: WEENRMPCSWFMTE-UHFFFAOYSA-N
- LACHT: OC1=C2N=C(C)C=CC2=CC=C1C(C3=CC=CC=C3)NC4=CC=CC=C4
Berekende eigenschappen
- Exacte massa: 340.1577
- Monoisotopische massa: 340.157563266g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 4
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 45.2Ų
- XLogP3: 5.4
Experimentele eigenschappen
- Dichtheid: 1.235±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 143.0 to 147.0 deg-C
- Kookpunt: 529.5±45.0°C at 760 mmHg
- Oplosbaarheid: Insuluble (2.1E-3 g/L) (25 ºC),
- PSA: 45.15
- λ max: 250(EtOH)(lit.)
NSC 66811 Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:0-10°C
NSC 66811 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21578-25 mg |
NSC 66811 |
6964-62-1 | 96.94% | 25mg |
¥1794.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2390-100MG |
NSC 66811 |
6964-62-1 | >98.0%(GC) | 100mg |
¥590.00 | 2024-04-15 | |
MedChemExpress | HY-14967-10mM*1 mL in DMSO |
NSC 66811 |
6964-62-1 | 98.12% | 10mM*1 mL in DMSO |
¥880 | 2024-07-20 | |
Ambeed | A183021-10mg |
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol |
6964-62-1 | 98% | 10mg |
$79.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311507-10mg |
NSC 66811, |
6964-62-1 | 10mg |
¥1196.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N97760-100mg |
NSC 66811 |
6964-62-1 | 95% | 100mg |
¥1044.0 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD389224-100mg |
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol |
6964-62-1 | 95% | 100mg |
¥988.0 | 2024-04-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21578-2 mg |
NSC 66811 |
6964-62-1 | 96.94% | 2mg |
¥481.00 | 2022-02-28 | |
Chemenu | CM117255-10mg |
8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline |
6964-62-1 | 95% | 10mg |
$205 | 2024-07-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862586-100mg |
2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol |
6964-62-1 | ≥98% | 100mg |
¥3,748.50 | 2022-09-01 |
NSC 66811 Gerelateerde literatuur
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
6964-62-1 (NSC 66811) Gerelateerde producten
- 2096338-38-2(3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid)
- 23118-56-1(3,5-diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
- 1534771-70-4(7-Bromo-5-methoxy-1H-benzotriazole)
- 1903764-60-2(2-(morpholin-4-yl)-N-4-(trifluoromethyl)phenyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide)
- 100040-31-1(GIP (human))
- 2227810-10-6(2-(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)
- 1291488-95-3(3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one)
- 1864461-66-4(Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate)
- 923217-74-7(N-benzyl-N-butyl-1-(4-chlorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)
- 847388-38-9(4-chloro-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:6964-62-1)NSC 66811

Zuiverheid:99%
Hoeveelheid:100mg
Prijs ($):165.0